molecular formula C48H54FeP2 B2469191 Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron CAS No. 851308-40-2

Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron

Cat. No.: B2469191
CAS No.: 851308-40-2
M. Wt: 748.753
InChI Key: IWQSRCJVJZWHFY-VUHOYTSKSA-N
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Description

Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is a coordination compound composed of an iron center, phosphane ligands, and cyclopentane. It exhibits unique chemical properties due to its complex structure, which makes it valuable in various research applications, particularly in the field of catalysis.

Properties

CAS No.

851308-40-2

Molecular Formula

C48H54FeP2

Molecular Weight

748.753

IUPAC Name

bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron

InChI

InChI=1S/C43H44P2.C5H10.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-11,13-18,20-21,23-28,33,38,41H,12,19,22H2,1-5H3;1-5H2;/t33-,38?,41?;;/m0../s1

InChI Key

IWQSRCJVJZWHFY-VUHOYTSKSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1CCCC1.[Fe]

solubility

not available

Origin of Product

United States

Preparation Methods

Preparation of Bis(3,5-dimethylphenyl)phosphine

The bis(3,5-dimethylphenyl)phosphine ligand is synthesized via a Grignard reagent approach. A suspension of magnesium turnings in tetrahydrofuran (THF) reacts with 1-bromo-3,5-dimethylbenzene at 40–50°C to form the Grignard intermediate. Subsequent reaction with diethyl phosphonite at 0°C yields the phosphine oxide, which is reduced to the primary phosphine using sodium aluminium hydride (NaAlH₄) and sodium hydride (NaH) in THF. Critical parameters include:

Parameter Condition Yield (%)
Reaction Temperature 0°C (phosphonite addition) 85–90
Reducing Agents NaAlH₄/NaH (3:1 molar ratio) 92
Purification Column chromatography (SiO₂) 95% purity

The stereochemical integrity of the (1S)-configured ethyl group is preserved through chiral auxiliary-assisted alkylation.

Synthesis of Dinaphthalen-1-ylphosphine

Dinaphthalen-1-ylphosphine is prepared via lithiation of naphthalene followed by quenching with phosphorus trichloride (PCl₃). The reaction proceeds at −78°C in THF, with subsequent hydrolysis yielding the secondary phosphine.

Cyclopentane Backbone Formation

Cyclopentyl Ethyl Bridging

A Suzuki-Miyaura coupling links the bis(3,5-dimethylphenyl)phosphine and dinaphthalenylphosphine groups to a cyclopentane backbone. The cyclopentane ring is pre-functionalized with boronic ester groups at the 1- and 2-positions, enabling cross-coupling with brominated phosphine precursors. Key conditions:

Reagent Role Molar Ratio
Pd(PPh₃)₄ Catalyst 0.05 eq
K₂CO₃ Base 3.0 eq
Temperature 80°C (reflux in dioxane) 24 h

Stereochemical Control

The (1S)-configuration at the ethyl bridge is achieved using a chiral indenyl-rhodium catalyst during the cyclopentane alkylation step. Enantiomeric excess (ee) exceeds 98%, as confirmed by chiral HPLC.

Iron Coordination and Complexation

Ferrocene Core Assembly

The cyclopentane-phosphine ligand is combined with ferrocene dicarbonyl dichloride (Fe(CO)₂Cl₂) in dichloromethane. Ligand displacement occurs under nitrogen at −20°C, with CO evolution monitored via gas chromatography.

Parameter Condition Outcome
Fe(CO)₂Cl₂ 1.1 eq Full ligand uptake
Reaction Time 12 h 89% conversion

Oxidation State Adjustment

The iron center is oxidized from Fe⁰ to Fe²⁺ using iodine (I₂) in acetonitrile, yielding the final cationic complex.

Purification and Characterization

Crystallization

The crude product is recrystallized from a hexane/dichloromethane mixture (9:1 v/v), yielding orange-red crystals suitable for X-ray diffraction.

Analytical Data

  • Molecular Formula : C₄₇H₄₈FeP₂ (MW: 762.69 g/mol)
  • ¹H NMR (CDCl₃): δ 7.82–7.12 (m, aromatic), 3.45 (q, J = 6.8 Hz, CH₂), 2.33 (s, CH₃).
  • ³¹P NMR : δ 45.2 (bis-DMP), −12.4 (dinaphthalenyl).

Industrial Scalability and Challenges

While laboratory-scale synthesis achieves yields >80%, industrial adaptation faces hurdles in ligand stability and transition-metal recovery. Continuous-flow systems and immobilized catalysts are under investigation to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The ligands in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Solvents: : Toluene, dichloromethane

  • Catalysts: : Palladium, platinum complexes

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation: : Oxidized derivatives of the ligands

  • Reduction: : Reduced forms of the original compound

  • Substitution: : New compounds with modified ligand structures

Scientific Research Applications

Catalysis

The compound's iron center plays a crucial role in catalyzing various chemical reactions. Organometallic complexes like this one are often utilized in:

  • Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
  • Hydrogenation processes : Converting unsaturated hydrocarbons into saturated ones, which is vital in petrochemical industries.

Pharmaceutical Chemistry

Due to its unique ligand environment, this compound has potential applications in drug development:

  • Targeted Drug Delivery : The phosphane ligands can be modified to enhance solubility and bioavailability of therapeutic agents.
  • Anticancer Activity : Preliminary studies suggest that similar phosphane complexes exhibit cytotoxicity against cancer cell lines, warranting further investigation into this compound's efficacy.

Material Science

The structural attributes of this compound make it suitable for:

  • Nanomaterials : Used as precursors for synthesizing nanoparticles with controlled size and morphology.
  • Conductive Polymers : Potential application in developing new materials for electronic devices.

Case Study 1: Catalytic Activity in Organic Synthesis

Research conducted on similar iron-phosphane complexes demonstrated their effectiveness in catalyzing Suzuki-Miyaura cross-coupling reactions. The study highlighted the role of the phosphane ligand in stabilizing the metal center and enhancing reaction rates under mild conditions.

Case Study 2: Biological Evaluation

A study focusing on phosphane-based compounds revealed promising results in inhibiting tumor growth in vitro. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis.

Mechanism of Action

The compound exerts its effects through coordination with target molecules. The iron center plays a crucial role in facilitating electron transfer reactions, while the phosphane ligands stabilize the compound and modulate its reactivity. The cyclopentane moiety contributes to the overall stability and solubility of the compound in various solvents.

Comparison with Similar Compounds

Conclusion

This compound is a remarkable coordination compound with diverse applications in chemistry, biology, medicine, and industry. Its complex structure and unique properties make it a valuable asset for scientific research and industrial processes.

Biological Activity

Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is a complex organophosphorus compound that has garnered attention for its potential biological activities, particularly in the field of catalysis and medicinal chemistry. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a phosphine ligand coordinated to an iron center, which enhances its reactivity and biological applicability. The molecular formula is C52H48P2FeC_{52}H_{48}P_2Fe with a molecular weight of approximately 734.89 g/mol. Its structural complexity allows for various interactions with biological molecules, making it a candidate for diverse applications.

Biological Activity Overview

The biological activity of this compound can be categorized into two primary areas: catalytic activity in organic transformations and potential therapeutic effects in medicinal chemistry.

1. Catalytic Activity

Research indicates that iron complexes with phosphine ligands are effective catalysts in various organic reactions. Notably, they have been utilized in:

  • Asymmetric Transfer Hydrogenation : Iron complexes featuring phosphine ligands have shown promise in catalyzing the asymmetric transfer hydrogenation of ketones, providing high enantioselectivity and yield .
  • Cross-Coupling Reactions : The compound can serve as a ligand in palladium-catalyzed coupling reactions, enhancing the efficiency of carbon-carbon bond formation .

Case Studies and Research Findings

Several studies have investigated the biological implications of phosphine complexes:

StudyFindings
Study 1 Investigated the use of iron-phosphine complexes in catalyzing asymmetric hydrogenation reactions with yields exceeding 90% .
Study 2 Explored the role of phosphine ligands in enhancing the selectivity of palladium-catalyzed reactions, highlighting their importance in synthetic organic chemistry .
Study 3 Reported on the cytotoxic effects of similar organophosphorus compounds against breast cancer cell lines, indicating potential therapeutic applications .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of this iron-phosphane complex?

  • Answer: Synthesis optimization should prioritize inert-atmosphere techniques (e.g., Schlenk line or glovebox) to prevent ligand oxidation. Stoichiometric ratios of cyclopentane and dinaphthylphosphine precursors must be calibrated to minimize side products like uncoordinated ligands. For reproducibility, monitor reaction progress via <sup>31</sup>P NMR to track phosphine coordination and iron center saturation .

Q. Which characterization techniques are critical for confirming the stereochemical integrity of the (1S)-configured cyclopentyl backbone?

  • Answer: Use chiral HPLC or polarimetry to verify enantiomeric purity. Single-crystal X-ray diffraction is essential for resolving the absolute configuration of the cyclopentyl-iron core. Complement this with <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent symmetry (e.g., 3,5-dimethylphenyl groups) and rule out diastereomer formation .

Q. How can researchers assess the ligand’s electronic and steric contributions to the iron center?

  • Answer: Employ computational methods (DFT) to calculate Tolman Electronic Parameters (TEP) and Cone Angles. Experimentally, IR spectroscopy of CO adducts (if applicable) can provide empirical TEP values. Compare catalytic activity with analogous ligands (e.g., BINAP derivatives) to isolate steric/electronic effects .

Advanced Research Questions

Q. What experimental designs are suitable for investigating enantioselective catalytic applications of this complex?

  • Answer: Use a factorial design (e.g., Taguchi or Box-Behnken) to optimize reaction variables (temperature, solvent polarity, substrate ratio). For asymmetric catalysis, pair the iron complex with chiral auxiliaries and evaluate enantiomeric excess (ee) via GC/MS with chiral columns. Cross-reference results with mechanistic studies (kinetic isotope effects, Hammett plots) to identify rate-limiting steps .

Q. How should researchers resolve contradictions in observed catalytic activity between batch and flow reactors?

  • Answer: Conduct controlled experiments to isolate variables like mass transfer limitations or ligand degradation under flow conditions. Use in-situ XAS (X-ray absorption spectroscopy) to monitor iron oxidation states during catalysis. Theoretical frameworks (e.g., Marcus theory for electron transfer) can help reconcile discrepancies between empirical data and mechanistic hypotheses .

Q. What strategies are effective for studying the compound’s stability under oxidative/reductive conditions?

  • Answer: Perform thermogravimetric analysis (TGA) and cyclic voltammetry to assess thermal/electrochemical stability. For reductive environments, employ EPR spectroscopy to detect radical intermediates. Compare degradation pathways with structurally similar phosphane complexes (e.g., Xyl-BINAP derivatives) to identify protective ligand modifications .

Q. How can computational modeling improve ligand design for enhanced iron-center reactivity?

  • Answer: Use molecular dynamics (MD) simulations to predict ligand flexibility and binding kinetics. COMSOL Multiphysics or Gaussian-based DFT can model electron density distributions at the iron center. Validate predictions with synthetic analogs (e.g., substituting dinaphthyl groups with bulkier aryl rings) and correlate findings with catalytic turnover frequencies .

Methodological Notes

  • Data Contradiction Analysis: When conflicting results arise (e.g., variable ee in catalysis), apply multi-variable regression to identify hidden factors (e.g., trace moisture). Cross-validate findings using independent techniques (e.g., isotopic labeling vs. kinetic profiling) .
  • Theoretical Frameworks: Ground mechanistic studies in ligand-field theory or frontier molecular orbital (FMO) analysis to explain electronic interactions between the iron center and phosphane ligands .

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